Cas no 2229136-01-8 (3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid)

3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid
- EN300-1908124
- 2229136-01-8
-
- インチ: 1S/C9H10BrNO3/c1-14-8(9(12)13)4-7-3-2-6(10)5-11-7/h2-3,5,8H,4H2,1H3,(H,12,13)
- InChIKey: DIIXHKFDHNRFBQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)CC(C(=O)O)OC
計算された属性
- せいみつぶんしりょう: 258.98441g/mol
- どういたいしつりょう: 258.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 59.4Ų
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1908124-0.05g |
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |
2229136-01-8 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1908124-2.5g |
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |
2229136-01-8 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1908124-0.25g |
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |
2229136-01-8 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1908124-1.0g |
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |
2229136-01-8 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1908124-5g |
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |
2229136-01-8 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1908124-1g |
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |
2229136-01-8 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1908124-10g |
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |
2229136-01-8 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1908124-0.1g |
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |
2229136-01-8 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1908124-0.5g |
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |
2229136-01-8 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1908124-5.0g |
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid |
2229136-01-8 | 5g |
$3812.0 | 2023-06-01 |
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
3-(5-bromopyridin-2-yl)-2-methoxypropanoic acidに関する追加情報
3-(5-Bromopyridin-2-yl)-2-methoxypropanoic Acid (CAS 2229136-01-8): A Comprehensive Overview
3-(5-Bromopyridin-2-yl)-2-methoxypropanoic acid (CAS 2229136-01-8) is a specialized brominated pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a 5-bromopyridine moiety with a methoxypropanoic acid side chain, making it particularly valuable for drug discovery and material science applications.
The growing interest in heterocyclic compounds like 3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid stems from their versatility in medicinal chemistry. Researchers are actively investigating its potential as a building block for kinase inhibitors, with particular attention to its role in developing treatments for inflammatory conditions and metabolic disorders. The bromine substituent at the 5-position of the pyridine ring offers excellent opportunities for further functionalization through cross-coupling reactions.
From a synthetic chemistry perspective, CAS 2229136-01-8 demonstrates several advantageous properties. The compound typically appears as a white to off-white crystalline powder with good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Its molecular weight of 260.09 g/mol and moderate polarity make it suitable for various organic synthesis applications.
The pharmaceutical industry has shown increasing interest in 3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid as a potential precursor for small molecule therapeutics. Recent studies suggest its utility in developing novel JAK-STAT pathway inhibitors, which are currently a hot topic in autoimmune disease research. The compound's pyridine core provides excellent hydrogen bonding capabilities, while the methoxypropanoic acid group offers additional sites for molecular interactions.
In material science applications, 3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid has demonstrated potential as a ligand for metal-organic frameworks (MOFs). Researchers are exploring its use in creating novel porous materials for gas storage and separation technologies. The compound's bromine atom serves as an excellent handle for post-synthetic modification of these frameworks.
Quality control of CAS 2229136-01-8 typically involves analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound generally shows excellent purity (>95%) when synthesized under controlled conditions. Storage recommendations usually suggest keeping the material in a cool, dry place protected from light to maintain stability.
The global market for specialty pyridine derivatives like 3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid has seen steady growth, driven by increasing R&D investment in pharmaceutical and agrochemical sectors. Market analysts project particular demand growth in Asia-Pacific regions, where contract research organizations are expanding their capabilities in custom synthesis and intermediate production.
Environmental and safety considerations for 3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be used when handling the compound. Waste disposal should comply with local regulations for organic brominated compounds.
Recent patent literature reveals growing intellectual property activity surrounding CAS 2229136-01-8 and related compounds. Several applications describe its use in cancer immunotherapy combinations and metabolic disease treatments, reflecting current therapeutic trends in the pharmaceutical industry.
For researchers considering 3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid for their projects, several commercial suppliers offer the compound in various quantities. Typical packaging ranges from 100mg research samples to kilogram-scale quantities for industrial applications. Pricing varies depending on purity specifications and order volume.
The future outlook for 3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid appears promising, with potential applications expanding into bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development. As drug discovery paradigms evolve toward more complex molecular architectures, versatile building blocks like this compound will likely see increased utilization.
Analytical characterization data for CAS 2229136-01-8 typically includes 1H NMR (DMSO-d6) showing characteristic peaks at δ 8.72 (d, J = 2.4 Hz, 1H), 8.10 (dd, J = 8.4, 2.4 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 4.35 (dd, J = 8.1, 4.8 Hz, 1H), 3.62 (dd, J = 14.1, 4.8 Hz, 1H), 3.42 (s, 3H), and 3.28 (dd, J = 14.1, 8.1 Hz, 1H). Mass spectrometry usually confirms the molecular ion peak at m/z 259/261 (M+H)+ with the characteristic bromine isotope pattern.
Scale-up synthesis of 3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid presents some technical challenges due to the need for careful control of reaction conditions to prevent debromination or esterification side reactions. Optimized procedures typically employ palladium-catalyzed coupling or nucleophilic aromatic substitution strategies to install the propanoic acid moiety.
In conclusion, 3-(5-bromopyridin-2-yl)-2-methoxypropanoic acid (CAS 2229136-01-8) represents a valuable chemical intermediate with diverse applications across multiple scientific disciplines. Its unique structural features and synthetic versatility position it as an important tool for researchers developing next-generation therapeutic agents and functional materials.
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